2-Hydrazino-5-nitro-1H-1,3-benzimidazole
Overview
Description
2-Hydrazino-5-nitro-1H-1,3-benzimidazole is a chemical compound with the molecular formula C7H7N5O2 . It has a molecular weight of 193.16 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7N5O2/c8-11-7-9-5-2-1-4 (12 (13)14)3-6 (5)10-7/h1-3H,8H2, (H2,9,10,11) . This compound contains a total of 22 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 2 double bonds, and 10 aromatic bonds . It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 N hydrazine, 1 nitro group (aromatic), and 1 imidazole .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a melting point range of 235 - 236 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Derivatives : 2-Hydrazino-5-nitro-1H-1,3-benzimidazole serves as a precursor in the synthesis of various chemically active compounds. For instance, it is involved in the synthesis of 2-azido-1-methylaminobenzimidazole through the action of hydrogen peroxide and hydrazine hydrate, leading to the formation of compounds with potential applications in chemical synthesis and drug development (Dyablo & Pozharskii, 2013).
Coordination Chemistry : The compound plays a role in the formation of heteroleptic cobalt(III) and homoleptic nickel(II) complexes, indicating its usefulness in the field of coordination chemistry. These complexes have been studied for their structural properties and potential biological activities, including antimicrobial potencies (Kamat et al., 2017).
Biological Applications
Antiparasitic Activity : Nitroheterocyclic compounds, which include this compound derivatives, exhibit broad-spectrum activity against various protozoan and bacterial infections. These compounds are characterized by their chemotherapeutic, toxicological, pharmacokinetic, and pharmacological properties, showcasing their potential in treating diseases like giardiasis, trichomoniasis, and amebiasis (Raether & Hänel, 2003).
Cancer Cell Line Screening : The synthesis of novel compounds using this compound as a starting material has led to the identification of molecules with anticancer properties. These compounds have been screened against the NCI-60 Human Cancer Cell Line, showing promising results in inhibiting the growth of cancer cells, highlighting the potential of these derivatives in developing new anticancer therapies (Kamat et al., 2017).
Safety and Hazards
The safety information for 2-Hydrazino-5-nitro-1H-1,3-benzimidazole indicates that it has the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
(6-nitro-1H-benzimidazol-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c8-11-7-9-5-2-1-4(12(13)14)3-6(5)10-7/h1-3H,8H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSMPTOEEIBHEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541705 | |
Record name | 2-Hydrazinyl-6-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91467-48-0 | |
Record name | 2-Hydrazinyl-6-nitro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40541705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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